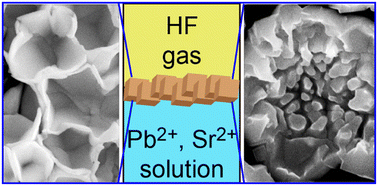Design of Pb1−xSrxF2 hollow crystals with gas–solution interfacial reactions
CrystEngComm Pub Date: 2023-11-15 DOI: 10.1039/D3CE00943B
Abstract
Porous or hollow crystals have attracted considerable interest due to their unique properties and outstanding performance in various applications. In this study, hollow Pb1−xSrxF2 crystals have been successfully fabricated via controlled precipitation–dissolution at the liquid–gas interface. As a result of the reaction on the surface of a solution mixture of Pb(CH3COO)2 and Sr(CH3COO)2 under the action of gaseous HF, a film of Pb1−xSrxF2 crystals with a fluorite-type structure was formed. Placing the film on the water surface resulted in selective dissolution and formation of hollow crystals, associated with a relative increase in the overall Sr content in the Pb1−xSrxF2 solid solution. By adjusting the crystallization conditions and the dissolution time it was possible to obtain hollow crystals with a wall thickness of 20–40 nm, membrane films with ordered through holes, or microstructures with flower-like morphology. The Gas–Solution Interface Technique used in this work can potentially be utilized to synthesize other metal fluorides with tunable porous morphology.


Recommended Literature
- [1] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
- [2] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [3] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [4] Back cover
- [5] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [6] Functional links between Pt single crystal morphology and nanoparticles with different size and shape: the oxygen reduction reaction case†
- [7] Inside front cover
- [8] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [9] The single-crystal Raman spectrum of rhombic sulphur
- [10] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids

Journal Name:CrystEngComm
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 1517-51-7
-
CAS no.: 101713-87-5









